

# Statistical analysis of N-butyldodecan-1-amine experimental results

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## Compound of Interest

Compound Name: *N-butyldodecan-1-amine*

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## A Comparative Analysis of n-Butylamine in Catalysis

Disclaimer: Due to the limited availability of public experimental data for **N-butyldodecan-1-amine**, this guide provides a comparative analysis of a structurally related and well-documented compound, n-butylamine. This guide is intended for researchers, scientists, and drug development professionals to illustrate the format and depth of analysis possible with available data. The experimental results presented here pertain to n-butylamine and its alternatives in a catalytic application.

This comparison guide delves into the physicochemical properties, toxicological data, and catalytic performance of n-butylamine, offering a comparative perspective with other amine-based catalysts. The data is presented to facilitate objective evaluation for research and development purposes.

## Physicochemical and Toxicological Properties

n-Butylamine is a colorless liquid with a characteristic ammonia-like odor.<sup>[1][2]</sup> Upon storage in air, it may acquire a yellow color.<sup>[3]</sup> It is a primary aliphatic amine and one of the four isomers of butylamine.<sup>[3]</sup> Key physicochemical and toxicological data are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of n-Butylamine

Property	Value
Molecular Formula	C4H11N[3]
Molecular Weight	73.14 g/mol [1]
Boiling Point	77-79 °C[3]
Melting Point	-49 °C[3]
Density	0.740 g/mL[3]
Flash Point	-12 °C (closed cup)[4]
Solubility in Water	Miscible[3]
Vapor Pressure	9.1 kPa (at 20 °C)[3]
Autoignition Temperature	290 °C[5]

Table 2: Toxicological Data for n-Butylamine

Endpoint	Value	Species
LD50 (Oral)	366 mg/kg[3]	Rat
LD50 (Dermal)	>1110 mg/kg[5]	Rabbit
LC50 (Inhalation)	4.7 mg/L (4 h)[5]	Rat
OSHA PEL (Ceiling)	5 ppm (15 mg/m <sup>3</sup> ) [skin][6]	-

## Catalytic Performance in Knoevenagel Condensation

n-Butylamine, as a primary amine, can be utilized as a catalyst in various organic reactions, such as the Knoevenagel condensation. This reaction is a crucial method for forming carbon-carbon bonds. The catalytic activity of amines in this reaction is influenced by their basicity and structure.

A study comparing the catalytic efficiency of polymeric gel dots containing primary amines versus tertiary amines in the Knoevenagel condensation of various aldehydes with

malononitrile provides valuable comparative data. The results demonstrate that primary amines generally exhibit higher conversion rates.<sup>[7]</sup>

Table 3: Comparison of Catalytic Performance of Amine-Functionalized Gel Dots in Knoevenagel Condensation<sup>[7]</sup>

Aldehyde	Catalyst Type	Conversion (%)
Isobutyraldehyde	Primary Amine	83-90
Tertiary Amine	52-59	
Benzaldehyde	Primary Amine	86-100
Tertiary Amine	77-93	
4-Methoxybenzaldehyde	Primary Amine	86-100
Tertiary Amine	77-93	

These results suggest that for the Knoevenagel condensation, primary amines like n-butylamine can be more effective catalysts than their tertiary amine counterparts.<sup>[7]</sup>

## Experimental Protocols

### General Procedure for Knoevenagel Condensation Using an Amine Catalyst

The following is a general experimental protocol for the Knoevenagel condensation, which can be adapted for using n-butylamine or other amine catalysts.

Materials:

- Aldehyde (e.g., benzaldehyde)
- Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)
- Amine catalyst (e.g., n-butylamine, piperidine, or a supported amine catalyst)
- Solvent (e.g., ethanol, water, or a solvent-free system)

- Magnetic stirrer and heating plate (if required)
- Round-bottom flask and condenser
- Thin-layer chromatography (TLC) supplies for reaction monitoring

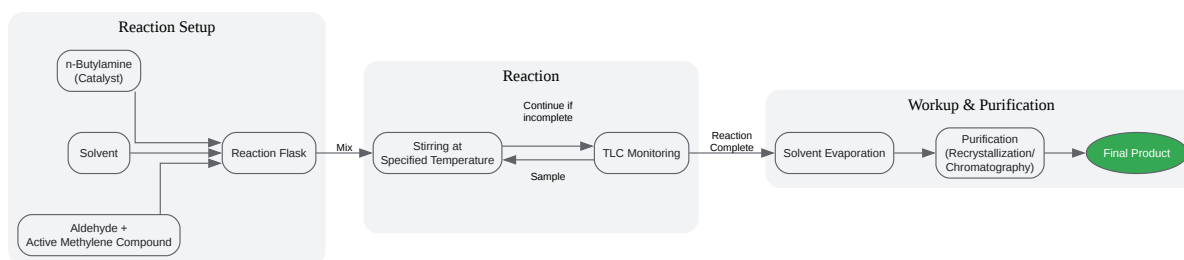
#### Procedure:

- To a solution of the aldehyde (1 mmol) and the active methylene compound (1 mmol) in the chosen solvent (5-10 mL), add the amine catalyst (typically 10-20 mol%).
- Stir the reaction mixture at room temperature or an elevated temperature as required.
- Monitor the progress of the reaction by TLC.
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain the desired Knoevenagel condensation product.

For a more specific protocol using a heterogeneous catalyst in a microfluidic reactor, please refer to the detailed methodology described in the study by Koyilada et al. (2023).[\[7\]](#)

## Visualizations

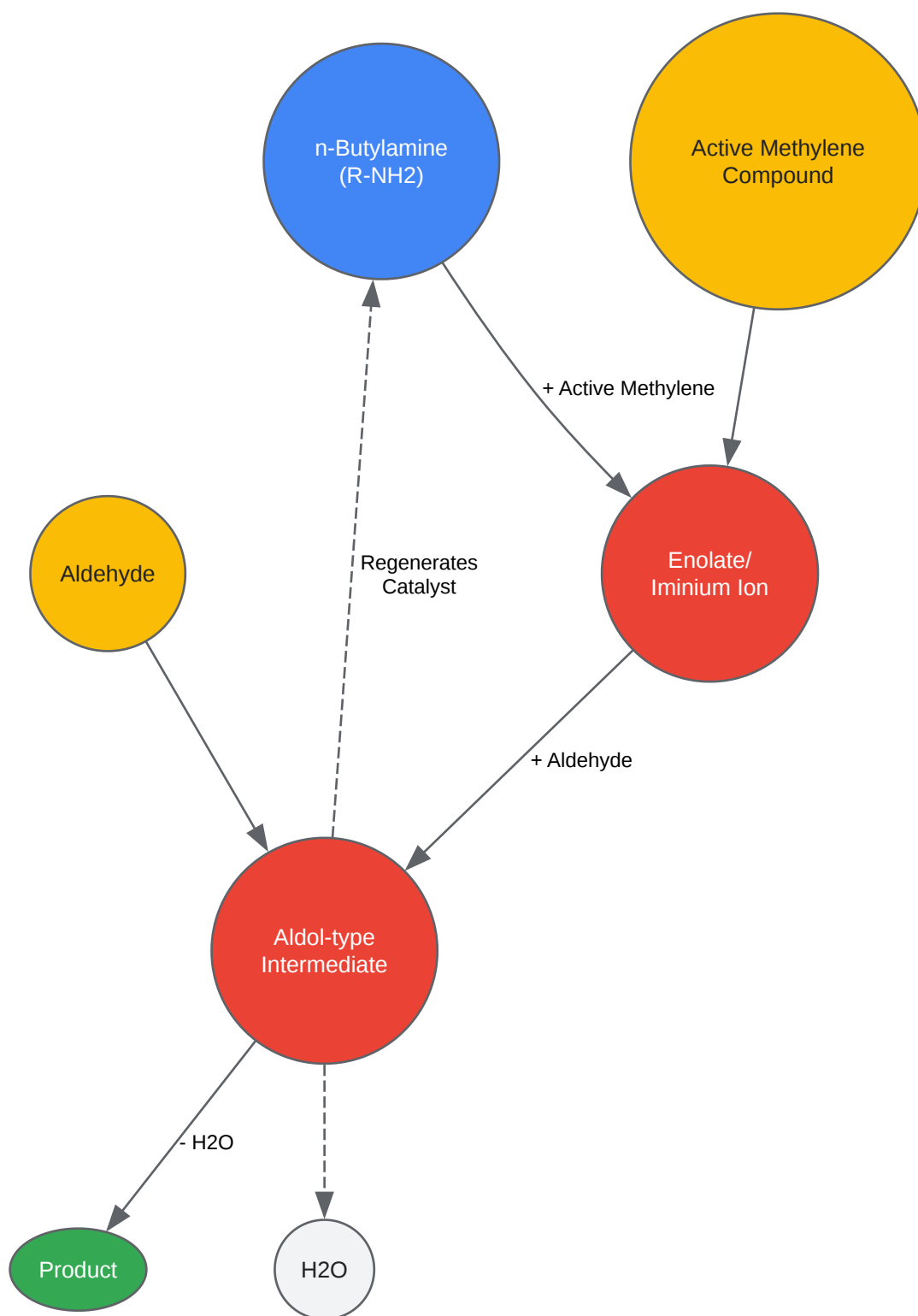
### Experimental Workflow for Knoevenagel Condensation



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Caption: Experimental workflow for a typical Knoevenagel condensation reaction.

## Simplified Catalytic Cycle of Amine-Catalyzed Knoevenagel Condensation



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Caption: Simplified mechanism of the amine-catalyzed Knoevenagel condensation.

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